EUPALINILIDE B
Description
Eupalinilide B is a sesquiterpene lactone isolated from Eupatorium lindleyanum, a perennial herb traditionally used for its anti-inflammatory and antimicrobial properties . Structurally, it belongs to a family of terpenoids characterized by a 15-carbon skeleton with lactone rings, as depicted in Figure 1 of and corroborated by structural analogs listed in .
Properties
IUPAC Name |
(9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl) (E)-4-hydroxy-2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-10(6-8-21)18(22)25-14-9-11(2)13-5-7-20(4,24)16(13)17-15(14)12(3)19(23)26-17/h5-7,13-17,21,24H,2-3,8-9H2,1,4H3/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGYMFPNEDDKQY-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)C(=O)OC1CC(=C)C2C=CC(C2C3C1C(=C)C(=O)O3)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO)/C(=O)OC1CC(=C)C2C=CC(C2C3C1C(=C)C(=O)O3)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EUPALINILIDE B typically involves multiple steps. One common approach is to start with a suitable precursor that contains the hexahydroazuleno[4,5-b]furan core. This precursor undergoes a series of reactions, including oxidation, reduction, and substitution, to introduce the desired functional groups. The reaction conditions often involve the use of specific reagents, solvents, and catalysts to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound’s purity and consistency. The industrial production methods aim to minimize waste and maximize efficiency, making the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
EUPALINILIDE B can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The enone group can be reduced to form alcohols.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the enone group can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
Eupalinilide B serves as a model compound for studying sesquiterpene lactones and their reactivity. Its unique structure, characterized by a hexahydroazuleno[4,5-b]furan core, allows it to be utilized in synthesizing more complex organic molecules. The compound's electrophilic nature enables it to act as a Michael acceptor, facilitating reactions with nucleophilic residues in proteins, which is crucial for drug development.
Case Studies
- Laryngeal Cancer : In vitro and in vivo studies have shown that this compound significantly reduces tumor growth in xenograft models. The compound not only inhibited cell proliferation but also suppressed epithelial–mesenchymal transition (EMT) by modulating the expression of E-cadherin and N-cadherin .
- Hepatic Carcinoma : this compound was tested on human hepatic carcinoma cell lines SMMC-7721 and HCCLM3. The results indicated that treatment with this compound led to significant morphological changes and reduced viability of the cancer cells over time .
Pharmacological Applications
The pharmacological profile of this compound suggests its potential in treating various cancers resistant to conventional therapies. Its ability to target specific molecular pathways makes it a candidate for further development into therapeutic agents.
Summary of Research Findings
Mechanism of Action
The mechanism of action of EUPALINILIDE B involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various cellular pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Key Pharmacological Properties:
- Anti-Cancer Activity : Eupalinilide B exhibits potent anti-proliferative effects against multiple cancer cell lines, particularly laryngeal cancer cells (e.g., TU686, TU212, M4e) with IC50 values ranging from 1.03 to 9.07 μM .
- Mechanism of Action: It selectively and reversibly inhibits lysine-specific demethylase 1 (LSD1), an enzyme overexpressed in cancers, which regulates epigenetic modifications (e.g., demethylation of H3K9me1/2) and promotes tumor progression . At 1,000 nM, it inhibits LSD1 by 78%, compared to minimal effects on monoamine oxidases (MAO-A/B: 15–16.7%) .
- In Vivo Efficacy: In TU212 xenograft mouse models, this compound (10–50 mg/kg, 21 days) significantly reduces tumor volume and weight without systemic toxicity .
Structural Features:
This compound contains a γ-lactone ring and multiple hydroxyl and methyl groups critical for its bioactivity. Its structure differs from analogs like Eupalinilide E by substituent positions and oxidation states, which influence target specificity .
Comparison with Similar Compounds
Structural Analogs: Eupalinilides A, C, D, and E
This compound belongs to a family of sesquiterpene lactones isolated from E. lindleyanum. Structural variations among these analogs correlate with divergent bioactivities:
Mechanistic Contrasts:
- This compound targets LSD1 , altering histone methylation and blocking epithelial-mesenchymal transition (EMT) in cancer cells .
- Eupalinilide E acts via a novel pathway to expand HSPCs, making it valuable for treating blood disorders but unrelated to LSD1 or cancer .
Functional Analogs: Other LSD1 Inhibitors
This compound’s LSD1 inhibition contrasts with synthetic and natural LSD1 inhibitors:
| Compound | Source/Type | LSD1 Inhibition (IC50) | Selectivity vs. MAO-A/B | Key Applications |
|---|---|---|---|---|
| This compound | Natural product | 78% at 1,000 nM | High (15–16.7%) | Laryngeal cancer therapy |
| GSK-LSD1 | Synthetic | 20–50 nM | Moderate | Leukemia, solid tumors |
| Capsaicin | Natural (peppers) | ~10 μM | Low | Preclinical cancer models |
Advantages of this compound :
- Reversible binding : Unlike irreversible inhibitors, it allows transient epigenetic modulation, reducing off-target effects .
Sesquiterpene Lactones with Anti-Cancer Activity
This compound shares a sesquiterpene lactone backbone with artemisinin and parthenolide but differs in mechanism:
| Compound | Target Pathway | Anti-Cancer Activity | Clinical Status |
|---|---|---|---|
| This compound | LSD1/EMT inhibition | IC50 = 1.03–9.07 μM (laryngeal) | Preclinical |
| Artemisinin | ROS generation | IC50 = 10–50 μM (broad spectrum) | Approved for malaria |
| Parthenolide | NF-κB inhibition | IC50 = 1–5 μM (leukemia) | Phase I/II trials |
Unique Edge of this compound :
- Specificity for LSD1-overexpressing cancers (e.g., laryngeal, gastric) .
Q & A
Basic Research Questions
Q. How should I formulate a focused research question for studying EUPALINILIDE B’s biological activity?
- Use the P-E/I-C-O framework to define Population (e.g., cell lines or model organisms), Exposure/Intervention (e.g., dosage, administration route), Comparison (control groups), and Outcome (e.g., cytotoxicity, gene expression). Ensure specificity, such as: "How does this compound (0.1–10 μM) affect apoptosis in HeLa cells compared to cisplatin-treated controls?" This avoids vagueness and aligns with hypothesis-driven design .
- For reproducibility, include chemical identifiers (e.g., CAS number) and cite synthesis protocols from peer-reviewed sources .
Q. What experimental methodologies are essential for characterizing this compound’s physicochemical properties?
- Prioritize spectroscopic and chromatographic techniques (NMR, HPLC-MS) for structural validation and purity assessment. For novel derivatives, provide full spectral data in the main manuscript; for known analogs, reference prior studies .
- Include solubility, stability (pH/temperature dependence), and partition coefficient (logP) data to inform bioavailability studies .
Advanced Research Questions
Q. How can I resolve contradictions in reported bioactivity data for this compound across studies?
- Conduct meta-analysis to identify variables influencing discrepancies (e.g., cell line heterogeneity, assay conditions). For example, cytotoxicity variations may stem from differences in incubation time or serum concentration in culture media .
- Apply sensitivity analyses to test hypotheses (e.g., "Does this compound’s IC50 vary significantly under hypoxic vs. normoxic conditions?") .
Q. What statistical approaches are robust for analyzing dose-response relationships in this compound studies?
- Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50 values. For high-throughput screens, apply false discovery rate (FDR) correction to minimize Type I errors in multi-comparison scenarios (e.g., RNA-seq data) .
- Report confidence intervals and effect sizes to contextualize significance beyond p-values .
Q. How to design experiments validating this compound’s mechanism of action while avoiding confirmation bias?
- Combine orthogonal assays (e.g., CRISPR knockdown, proteomics, and molecular docking) to cross-validate targets. For example, if this compound is hypothesized to inhibit kinase X, confirm via:
- In vitro kinase activity assays
- siRNA-mediated kinase X depletion followed by cytotoxicity rescue experiments
- Structural modeling of ligand-receptor interactions .
Q. What ethical and reproducibility standards apply to sharing this compound research data?
- Deposit raw data (e.g., spectral files, dose-response curves) in FAIR-aligned repositories (e.g., Zenodo) with unique DOIs. Use structured metadata (e.g., solvent, temperature) to enhance reusability .
- Disclose conflicts of interest (e.g., patent filings) and adhere to ARRIVE guidelines for in vivo studies .
Methodological Guidance
Q. How to structure a manuscript on this compound to meet journal requirements?
- Abstract : Highlight novelty (e.g., "First evidence of this compound’s anti-metastatic activity in PDX models") and avoid non-standard abbreviations .
- Methods : Detail synthesis steps (catalysts, yields), characterization protocols, and statistical software (version, parameters). Use subheadings (e.g., "Cytotoxicity Assays") for clarity .
- Tables/Figures : Label axes with units (e.g., "Concentration (μM)"), and annotate error bars (SD vs. SEM). Avoid duplicating data in text and figures .
Q. What strategies ensure interdisciplinary rigor when studying this compound’s pharmacological potential?
- Collaborate with computational chemists to predict ADMET properties and synthetic chemists to optimize bioavailability. Cross-reference pharmacokinetic data from related natural products (e.g., paclitaxel analogs) to guide dosing regimens .
- For translational studies, integrate patient-derived organoids to bridge in vitro and clinical relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
